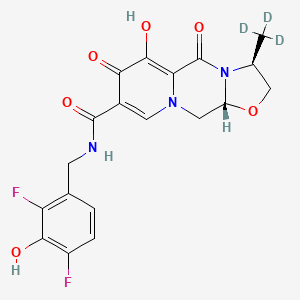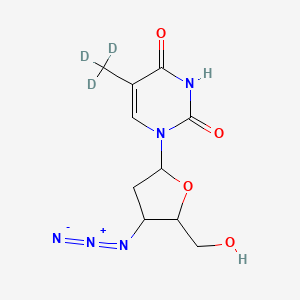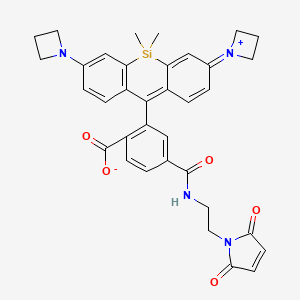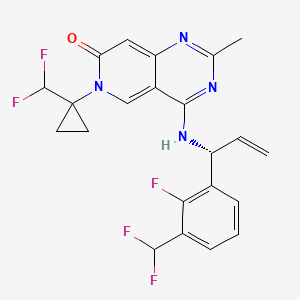
Pycnophorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pycnophorin is a novel diterpene α-pyrone compound isolated from the endophytic fungus Metarhizium anisopliae. It has garnered significant attention due to its potent antimicrobial properties, particularly against Bacillus subtilis and Staphylococcus aureus . The molecular formula of this compound is C27H40O4, and it has a molecular weight of 428.6 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pycnophorin involves several steps, starting from readily available precursors. The key steps include the formation of the pyrone ring and the introduction of the diterpene side chain. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the potential for large-scale production exists through the fermentation of Metarhizium anisopliae. Optimizing the growth conditions of the fungus, such as nutrient availability, pH, and temperature, can enhance the yield of this compound. Additionally, genetic engineering techniques can be employed to increase the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Pycnophorin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its antimicrobial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Wissenschaftliche Forschungsanwendungen
Pycnophorin has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure makes it an interesting target for synthetic chemists.
Biology: this compound’s antimicrobial properties make it a useful tool for studying bacterial growth and resistance mechanisms.
Medicine: this compound has potential therapeutic applications due to its antimicrobial activity. It could be developed into new antibiotics or antifungal agents.
Industry: this compound can be used in the development of biopesticides, providing an eco-friendly alternative to chemical pesticides
Wirkmechanismus
The mechanism of action of Pycnophorin involves the inhibition of bacterial cell wall synthesis. This compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Griseofulvin: An antifungal compound with a similar mechanism of action, targeting microtubules in fungal cells.
Trichothecene: A class of mycotoxins with potent antifungal properties.
Eupenicisirenins: Compounds with similar antimicrobial activities but different chemical structures
Uniqueness: Pycnophorin is unique due to its specific diterpene α-pyrone structure, which imparts distinct biological activities. Unlike other similar compounds, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile antimicrobial agent .
Eigenschaften
CAS-Nummer |
103630-05-3 |
|---|---|
Molekularformel |
C27H40O4 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
3-[2-[(2R,4aS,5R,8aS)-2,4a-dimethyl-5-(4-methylpent-3-enyl)-6-oxo-3,4,5,7,8,8a-hexahydro-1H-naphthalen-2-yl]ethyl]-4-hydroxy-5,6-dimethylpyran-2-one |
InChI |
InChI=1S/C27H40O4/c1-17(2)8-7-9-22-23(28)11-10-20-16-26(5,14-15-27(20,22)6)13-12-21-24(29)18(3)19(4)31-25(21)30/h8,20,22,29H,7,9-16H2,1-6H3/t20-,22-,26-,27-/m0/s1 |
InChI-Schlüssel |
FPYZZNAGOQEQIN-LQMNMMRTSA-N |
Isomerische SMILES |
CC1=C(OC(=O)C(=C1O)CC[C@]2(CC[C@]3([C@H](C2)CCC(=O)[C@@H]3CCC=C(C)C)C)C)C |
Kanonische SMILES |
CC1=C(OC(=O)C(=C1O)CCC2(CCC3(C(C2)CCC(=O)C3CCC=C(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


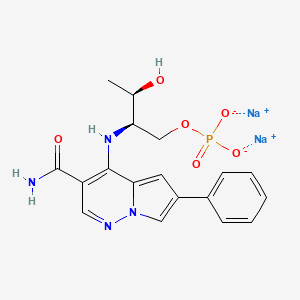
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
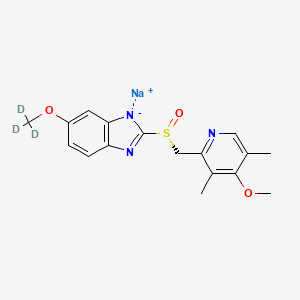
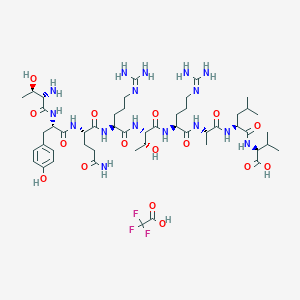


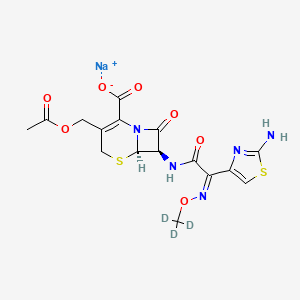
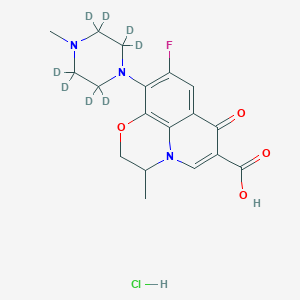
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
